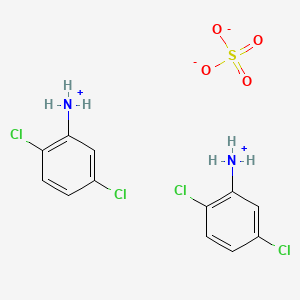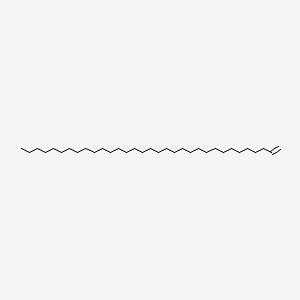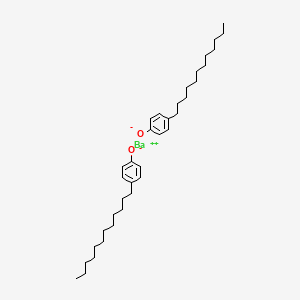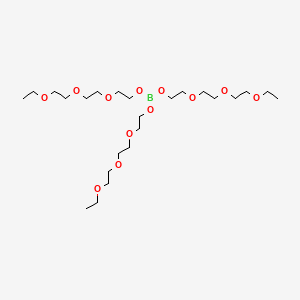
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is an organoborate compound with the molecular formula C18H39BO9. It is known for its unique structure, which includes three ethoxyethoxyethyl groups attached to a borate core. This compound is used in various scientific and industrial applications due to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate typically involves the esterification of boric acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric acid+3×2-(2-(2-ethoxyethoxy)ethoxy)ethanol→Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate+3×Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the borate ester into different boron-containing compounds.
Substitution: The ethoxyethoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of borate esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acids and esters.
Biology: The compound is employed in biochemical assays and as a component in certain biological buffers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, lubricants, and other industrial materials.
Wirkmechanismus
The mechanism by which Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate exerts its effects involves its ability to interact with various molecular targets. The borate core can form complexes with different molecules, influencing their reactivity and stability. This interaction is crucial in its applications in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) borate: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2-ethylhexyl) borate: Another organoborate with different alkyl groups attached to the borate core.
Uniqueness
Tris(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) borate is unique due to its specific ethoxyethoxyethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions with other molecules are required.
Eigenschaften
CAS-Nummer |
30989-07-2 |
|---|---|
Molekularformel |
C24H51BO12 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] borate |
InChI |
InChI=1S/C24H51BO12/c1-4-26-7-10-29-13-16-32-19-22-35-25(36-23-20-33-17-14-30-11-8-27-5-2)37-24-21-34-18-15-31-12-9-28-6-3/h4-24H2,1-3H3 |
InChI-Schlüssel |
YFJWCDDEPLQFDW-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCOCCOCCOCC)(OCCOCCOCCOCC)OCCOCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


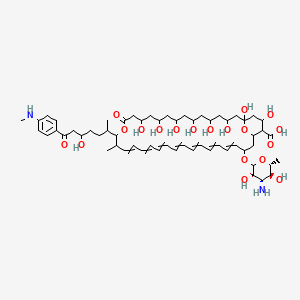
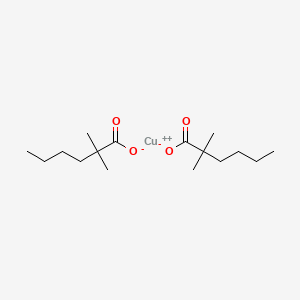
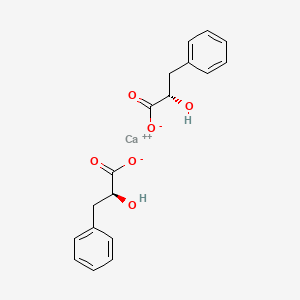
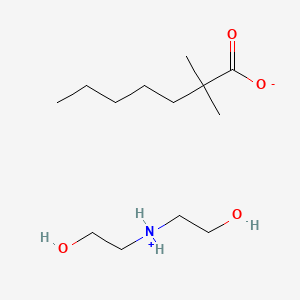

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
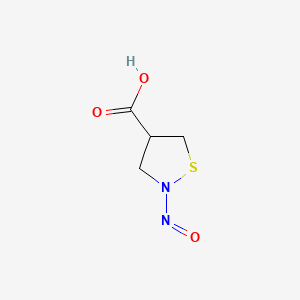
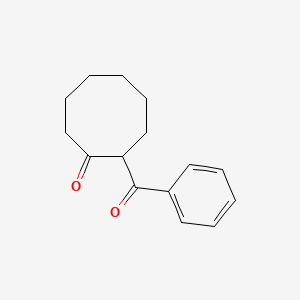
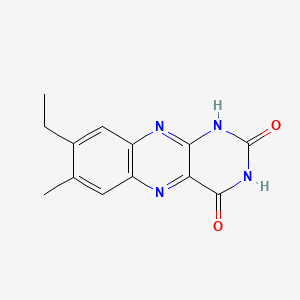
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
